Dilithium Tetrachlorocuprate: A Technical Guide to its History, Properties, and Synthetic Applications
Dilithium Tetrachlorocuprate: A Technical Guide to its History, Properties, and Synthetic Applications
Abstract
Dilithium (B8592608) tetrachlorocuprate (Li₂CuCl₄) has carved a significant niche in synthetic organic chemistry as a versatile and efficient reagent. This technical guide provides a comprehensive overview of its history, from its emergence as a key catalyst in cross-coupling reactions to its current applications. The document details its physicochemical properties, including spectroscopic and magnetic characteristics of the active tetrachlorocuprate(II) ion. Detailed experimental protocols for its in-situ preparation and its application in seminal transformations, such as Grignard reagent cross-coupling, epoxide ring-opening, and nucleoside halogenation, are presented. The underlying mechanisms of these reactions are illustrated through logical workflow diagrams. This guide is intended to be a valuable resource for researchers in academia and industry, particularly those engaged in synthetic methodology and drug discovery.
Introduction and Historical Context
The advent of organocuprates revolutionized carbon-carbon bond formation in organic synthesis. While the exact first synthesis of dilithium tetrachlorocuprate is not readily found in seminal literature, its popularization as a catalyst is often attributed to the work of M. Tamura and J. K. Kochi in the early 1970s. Their 1971 publication on the coupling of Grignard reagents with organic halides highlighted the catalytic activity of salts like dilithium tetrachlorocuprate, offering a more efficient alternative to stoichiometric organocuprate reagents.[1] This discovery was a pivotal moment, establishing Li₂CuCl₄ as a go-to reagent for a variety of coupling reactions, a role it continues to play to this day. Its utility has since expanded to other important transformations, solidifying its place in the synthetic chemist's toolkit.[1][2]
Physicochemical and Spectroscopic Properties
Dilithium tetrachlorocuprate is most commonly prepared and used as a 0.1 M solution in tetrahydrofuran (B95107) (THF), appearing as a brown-colored homogeneous solution.[3] The anhydrous solid form is not typically isolated, and as such, comprehensive crystallographic data for solid Li₂CuCl₄ is not available in the current literature.[4][5] The chemical and physical properties are summarized in Table 1.
Table 1: Physicochemical Properties of Dilithium Tetrachlorocuprate
| Property | Value | Reference(s) |
| Chemical Formula | Li₂CuCl₄ | [4][5] |
| Molecular Weight | 219.24 g/mol | |
| CAS Number | 15489-27-7 | |
| Appearance | Brown solution in THF | [3] |
| Common Solvent | Tetrahydrofuran (THF) | [3] |
| Crystal Structure | Not determined for the solid state | [4][5] |
Magnetic Properties
Spectroscopic Data
The spectroscopic properties of dilithium tetrachlorocuprate are dominated by the [CuCl₄]²⁻ anion.
Table 2: Spectroscopic Data for the Tetrachlorocuprate(II) Anion
| Spectroscopic Technique | Characteristic Features | Reference(s) |
| UV-Vis (in THF) | The UV-Vis spectrum of the [CuCl₄]²⁻ ion typically shows absorption bands in the UV and visible regions. Specific λmax and molar absorptivity (ε) values for Li₂CuCl₄ in THF are not well-documented, but related compounds show absorptions. The color of the solution is indicative of d-d transitions. | [8][9][10] |
| EPR | As a Cu(II) complex, Li₂CuCl₄ is EPR active. The spectrum is expected to be characteristic of a d⁹ system, showing anisotropic g-values (g∥ > g⊥ > 2.0023) and hyperfine coupling to the copper nucleus (I = 3/2). Specific g-values and hyperfine coupling constants for Li₂CuCl₄ in THF are not readily available in the literature, but studies on similar tetrachlorocuprate complexes provide representative data. | [11][12][13][14][15] |
Key Synthetic Applications and Experimental Protocols
In-situ Preparation of Dilithium Tetrachlorocuprate Solution
Protocol:
-
To a 250 mL single-necked round-bottom flask, add lithium chloride (LiCl, 2 equivalents) and copper(II) chloride (CuCl₂, 1 equivalent).
-
Dry the salts under vacuum at 250 °C for approximately 2.5 hours.
-
After cooling the flask to room temperature, add dry tetrahydrofuran (THF) to achieve a 1 M concentration.
-
Stir the mixture for about 4 hours until a homogeneous brown-colored solution is formed.[3]
Catalytic Cross-Coupling of Grignard Reagents with Alkyl Halides
Dilithium tetrachlorocuprate is a highly effective catalyst for the cross-coupling of Grignard reagents with primary and secondary alkyl halides, as well as tosylates.[1][2][16]
Experimental Protocol Example: A general procedure involves the addition of a catalytic amount of a 0.1 M solution of Li₂CuCl₄ in THF to the alkyl halide, followed by the slow addition of the Grignard reagent at a low temperature (e.g., 0 °C or -78 °C), and then allowing the reaction to warm to room temperature. The reaction is subsequently quenched with an aqueous solution of ammonium (B1175870) chloride.
Regioselective Ring-Opening of Epoxides
Li₂CuCl₄ is used stoichiometrically for the regioselective ring-opening of epoxides to yield chlorohydrins. The reaction proceeds via an Sₙ2 mechanism, with the chloride ion attacking the less sterically hindered carbon of the epoxide.[3][17][18][19]
Experimental Protocol Example:
-
To a stirred solution of the epoxide (1 equivalent) in dry THF under a nitrogen atmosphere at room temperature, add a solution of Li₂CuCl₄ in dry THF (1 M, 1 equivalent).
-
Stir the reaction for the appropriate time (monitored by TLC).
-
Quench the reaction with a phosphate (B84403) buffer (pH=7.0).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.[3]
Halogenation of Pyrimidine (B1678525) Nucleosides
Dilithium tetrachlorocuprate can be employed for the halogenation of pyrimidine nucleosides, which are important intermediates in the synthesis of antiviral and anticancer agents. The mechanism is believed to involve an electrophilic substitution on the pyrimidine ring.[20]
Role in Drug Development
The synthetic transformations enabled by dilithium tetrachlorocuprate are of significant interest to the pharmaceutical industry. The ability to form carbon-carbon bonds efficiently and to introduce functional groups like chlorohydrins provides access to complex molecular architectures that are often the basis for new therapeutic agents. The chlorohydrin products, for instance, are versatile intermediates that can be further elaborated to a wide range of biologically active molecules.[3]
Conclusion
Since its emergence as a practical catalyst for cross-coupling reactions, dilithium tetrachlorocuprate has proven to be a valuable reagent in the arsenal (B13267) of synthetic organic chemists. Its ease of preparation and high efficacy in key transformations, including C-C bond formation and the synthesis of functionalized intermediates, underscore its continued importance. While a detailed characterization of its solid-state structure and specific spectroscopic parameters in its commonly used solvent remains an area for further investigation, its practical utility is well-established. This guide provides a foundational understanding of its history, properties, and applications, aiming to facilitate its effective use in modern synthetic and medicinal chemistry research.
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